Product packaging for 4-(Dimethylphosphoryl)benzamide(Cat. No.:CAS No. 61738-50-9)

4-(Dimethylphosphoryl)benzamide

Cat. No.: B12897383
CAS No.: 61738-50-9
M. Wt: 197.17 g/mol
InChI Key: OCNHLTDLJMUDHZ-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)benzamide (CAS 61738-50-9) is a chemical compound with the molecular formula C 9 H 12 NO 2 P and a molecular weight of 197.17 g/mol . This benzamide derivative is a key scaffold in medicinal chemistry research, particularly in the discovery and development of novel antiviral agents. The primary research value of this compound lies in its structural relation to a class of 4-(aminomethyl)benzamides that have been identified as potent small-molecule inhibitors of filovirus entry . These inhibitors have shown remarkable activity against highly pathogenic viruses, including Ebola (EBOV) and Marburg (MARV), by targeting the viral glycoprotein (GP)-mediated fusion process . By blocking this crucial first step of viral infection, such compounds prevent the virus from entering host cells, thereby halting the subsequent replication cycle. This mechanism is distinct from that of nucleoside analogs and represents a promising strategy for developing broad-spectrum antiviral therapeutics . Researchers utilize this phosphoryl benzamide scaffold for structure-activity relationship (SAR) studies and the synthesis of more complex, conformationally restrained analogs . The goal of such research is to optimize the compound's potency, metabolic stability, and selectivity profile, making it a valuable tool for probing the mechanisms of viral entry and for the design of future anti-filovirus drugs. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12NO2P B12897383 4-(Dimethylphosphoryl)benzamide CAS No. 61738-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61738-50-9

Molecular Formula

C9H12NO2P

Molecular Weight

197.17 g/mol

IUPAC Name

4-dimethylphosphorylbenzamide

InChI

InChI=1S/C9H12NO2P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H2,10,11)

InChI Key

OCNHLTDLJMUDHZ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Dimethylphosphoryl Benzamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a molecule through its fragmentation pattern. For 4-(Dimethylphosphoryl)benzamide (C₉H₁₂NO₂P), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular weight.

While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pathway can be predicted based on its constituent functional groups. The presence of the benzamide (B126) and dimethylphosphoryl groups dictates the likely cleavage points under ionization.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring is a common pathway for benzamides, which would likely lead to the formation of a benzoyl cation.

P-C Bond Cleavage: The bond connecting the phosphorus atom to the benzene (B151609) ring is susceptible to cleavage, which would result in fragments corresponding to the dimethylphosphoryl group and the benzamide moiety.

Loss of Small Molecules: Fragmentation may also occur via the loss of small, stable neutral molecules from the parent ion.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The data from XRD is crucial for understanding how molecules pack together in the crystal lattice, which is governed by various intermolecular forces. For this compound, the packing would be significantly influenced by hydrogen bonding. The amide group (-CONH₂) provides a hydrogen bond donor (N-H) and acceptor (C=O), while the phosphoryl group (P=O) offers a strong hydrogen bond acceptor. It is anticipated that strong N-H···O=P or N-H···O=C hydrogen bonds would be prominent, potentially forming dimers or extended chain motifs that are common in the crystal structures of related benzamides and organophosphorus compounds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from XRD. This analysis maps various properties onto the molecular surface, providing a detailed picture of non-covalent interactions.

For this compound, a Hirshfeld analysis would partition the crystal space to reveal the relative contributions of different intermolecular contacts. The analysis would likely highlight the significance of O···H, H···H, and C···H contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify these interactions, with key features corresponding to:

O···H/H···O contacts: Appearing as distinct "spikes," indicating strong hydrogen bonds involving the amide and phosphoryl oxygen atoms.

H···H contacts: Typically forming the largest contribution to the surface area, representing van der Waals forces.

C···H/H···C contacts: Indicating weaker interactions involving the aromatic ring.

This analysis provides a quantitative summary of the forces that stabilize the crystal structure.

Other Characterization Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The benzamide portion of the molecule contains a benzene ring conjugated with a carbonyl group, which acts as a chromophore. This system is expected to exhibit characteristic absorption bands in the UV region. The attachment of the dimethylphosphoryl group at the para position will likely influence the absorption maxima (λ_max) and the molar absorptivity due to its electronic effects on the aromatic system. A UV-Vis spectrum would be used to confirm the presence of the conjugated system and could be used for quantitative analysis.

Coordination Chemistry and Ligand Design Principles of 4 Dimethylphosphoryl Benzamide

4-(Dimethylphosphoryl)benzamide as a Ligand Motif

This compound is classified as a bidentate hybrid P,O-ligand. mdpi.comcsic.esresearchgate.net This means it possesses two different donor atoms—phosphorus and oxygen—that can coordinate to a metal center. The presence of both a "soft" phosphorus donor and a "hard" oxygen donor from the amide group imparts a hemilabile character to the ligand. csic.es Hemilability refers to the ability of a ligand to have one donor atom that can reversibly bind and dissociate from the metal center while the other remains firmly attached. This dynamic behavior can be crucial in catalytic processes. researchgate.net

The benzamide (B126) portion of the molecule provides a rigid scaffold, while the dimethylphosphoryl group introduces the key phosphorus donor site. The amide group itself presents an additional coordination site through its oxygen atom. Furthermore, the amide proton can be removed (deprotonated), creating an anionic ligand and enhancing its coordination versatility. mdpi.comcsic.esresearchgate.net

Complexation Behavior with Transition Metals

The interaction of this compound and related phosphoryl-containing benzamides with transition metals has been a subject of considerable research, leading to the synthesis and characterization of various novel complexes. biointerfaceresearch.comnih.govresearchgate.net

Palladium Complexes and Their Structural Characterization

Palladium complexes are of particular interest due to their extensive applications in catalysis. Research has demonstrated the synthesis and structural characterization of palladium(II) mixed-ligand complexes involving benzamide-derived ligands. nih.govnih.govdntb.gov.ua For instance, N-(benzothiazol-2-yl)benzamide, a related benzamide derivative, has been shown to form stable complexes with palladium(II) in the presence of other ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.govdntb.gov.uaresearchgate.net

In these complexes, the benzamide-based ligand can exhibit different coordination modes. It can act as a neutral bidentate ligand, coordinating through the endocyclic nitrogen and the exocyclic oxygen atoms. nih.gov Alternatively, upon deprotonation of the amide nitrogen, it can bind as a negatively charged bidentate chelate through the endocyclic nitrogen and the now-anionic exocyclic oxygen. nih.gov A third possibility is monodentate coordination through a deprotonated nitrogen atom. nih.gov The specific coordination mode adopted often depends on the reaction conditions and the other ligands present in the coordination sphere.

Structural characterization of these palladium complexes is typically achieved through a combination of techniques including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and single-crystal X-ray diffraction. nih.govnih.govresearchgate.net X-ray diffraction, in particular, provides definitive information about the molecular structure, including bond lengths and angles within the coordination sphere. nih.gov

ComplexLigand(s)Coordination Mode of Benzamide LigandCharacterization Techniques
[Pd(HL)(dppe)]Cl₂N-(benzothiazol-2-yl)benzamide (HL), dppeNeutral bidentate (N, O)FTIR, ¹H NMR, ¹³C NMR, ³¹P NMR, Molar Conductivity
[Pd(L)(dppe)]ClDeprotonated N-(benzothiazol-2-yl)benzamide (L⁻), dppeAnionic bidentate (N, O⁻)FTIR, ¹H NMR, ¹³C NMR, ³¹P NMR, Molar Conductivity
[Pd(L)₂(dppe)]Deprotonated N-(benzothiazol-2-yl)benzamide (L⁻), dppeAnionic monodentate (N⁻)FTIR, ¹H NMR, ¹³C NMR, ³¹P NMR, Molar Conductivity, Single-Crystal X-ray Diffraction

Lanthanide Complexation and Coordination Modes

The coordination chemistry of this compound and its analogues with lanthanide ions is another area of active investigation, driven by the potential applications of lanthanide complexes in materials science, particularly for their luminescent and magnetic properties. bohrium.comresearchgate.net

Studies on N-(diphenylphosphoryl)benzamide, a close relative of this compound, have revealed the formation of a series of lanthanide complexes. bohrium.com These complexes often adopt a general formula of LnL₃·(solvent) or [LnL₄]⁻, where L represents the deprotonated benzamide ligand. bohrium.com The coordination typically occurs through the phosphoryl oxygen and the carbonyl oxygen of the amide group, forming a stable chelate ring.

The coordination modes in lanthanide complexes can be influenced by the steric bulk of the ligand and the ionic radius of the lanthanide ion. nih.gov In some cases, the ligand can act as a bidentate chelating agent, while in others, it may bridge between two metal centers. nih.gov The presence of co-ligands, such as 1,10-phenanthroline (B135089) or α,α'-dipyridyl, can also influence the final structure and properties of the complex. bohrium.com The purely ionic nature of the bonding between lanthanides and ligands means that even peripheral electrostatic charges can significantly affect the affinity of the receptor for anions. nih.gov

Lanthanide Ion (Ln³⁺)Complex FormulaPotential Application
La, Nd, Eu, Gd, TbLnL₃·i-PrOHLuminescent Materials
La, Nd, Eu, Gd, TbLnL₃(Dipy)Luminescent Materials
La, Nd, Eu, Gd, TbLnL₃(Phen)Luminescent Materials
La, Nd, Eu, Gd, TbPPh₄[LnL₄]Optical Materials

Design Principles for Phosphoryl-Containing Ligands

The design of effective phosphoryl-containing ligands for specific applications in coordination chemistry and catalysis relies on a fundamental understanding of the influence of the phosphoryl group and the interplay of steric and electronic effects. researchgate.net

Influence of the Phosphoryl Group on Ligand Properties

The phosphoryl group (P=O) is a key functional group in a wide range of chemical and biological processes. taylorandfrancis.comlibretexts.org In the context of ligand design, its primary influence stems from the strong electron-donating ability of the phosphoryl oxygen. This makes it a good "hard" donor, readily coordinating to a variety of metal ions.

The electronic properties of the phosphoryl group can be tuned by changing the substituents on the phosphorus atom. Electron-withdrawing groups will decrease the electron density on the phosphoryl oxygen, weakening its coordinating ability, while electron-donating groups will have the opposite effect. This tunability allows for the fine-adjustment of the ligand's electronic properties to match the requirements of a specific metal center or catalytic reaction. psu.edu

Steric and Electronic Effects in Metal Coordination

The coordination of phosphoryl-containing ligands to a metal center is governed by a delicate balance of steric and electronic effects. nih.govmanchester.ac.ukunits.it

Electronic Effects: The electronic nature of the substituents on the phosphorus atom directly impacts the donor strength of the phosphoryl oxygen and the phosphorus atom itself (in the case of phosphine-based ligands). More electron-donating groups increase the basicity of the donor atoms, leading to stronger metal-ligand bonds. psu.edu This can influence the stability of the complex and the reactivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the use of electron-rich phosphine (B1218219) ligands is often crucial for the activation of less reactive chemical bonds. psu.edu

Bifunctional Ligand Design Strategies

The design of bifunctional ligands is a cornerstone of modern coordination chemistry, enabling the development of metal complexes with tailored reactivity and selectivity. These ligands possess two or more distinct donor groups, which can exhibit different electronic and steric properties, leading to cooperative effects in metal binding and catalysis. This compound serves as an exemplary scaffold in this context, incorporating two key functional moieties: a hard phosphine oxide group and a benzamide unit. This strategic combination allows for versatile coordination behavior and has been particularly influential in the field of selective metal ion separation.

The primary coordinating site in this compound is the oxygen atom of the dimethylphosphoryl group (P=O). This group is classified as a hard Lewis base, making it an excellent donor for hard Lewis acids, such as the lanthanide(III) and actinide(III) ions. wikipedia.org The strong electrostatic interaction between the highly polarized P=O bond and these hard metal centers is a driving force for complexation. The phosphorus atom remains tetrahedral, and upon coordination, the P-O bond length typically elongates slightly, consistent with the stabilization of an ionic resonance structure. wikipedia.org

A significant application of this bifunctional design strategy is in the synergistic solvent extraction of metal ions. nih.govsemanticscholar.org In these systems, a primary acidic extractant forms a neutral chelate with the metal ion, and a neutral ligand like this compound is added as a synergist. The neutral ligand displaces residual water molecules from the metal's coordination sphere, increasing the hydrophobicity of the complex and enhancing its extraction into the organic phase. semanticscholar.org

The table below summarizes representative research findings on the extraction of lanthanide ions using systems containing phosphoryl-based ligands, illustrating the principles applicable to this compound.

Ligand System ComponentMetal IonExtraction ConditionKey FindingReference
4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) + Podand LLn(III)Weak acidic chloride solutions, TolueneA significant synergistic effect was observed; lanthanides are extracted as LnLP₃ complexes. nih.govsemanticscholar.org
Tripodal ethoxy-substituted CMPO ligandTb(III)Aqueous solutionThe ligand showed preferential extraction for Tb(III) over other lanthanides. rsc.org
Tripodal phenyl-substituted CMPO ligandLa(III)Aqueous solution, 100:1 ligand to metal ratioA dramatic increase in extraction efficiency for La(III) (41%E) was observed compared to Lu(III) (3.7%E). rsc.org
N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA)Eu(III)Nitric AcidEu(III) is extracted as the Eu(NO₃)₃(DMDOHEMA)₂ disolvate species. researchgate.net

These findings underscore the effectiveness of designing ligands with distinct functional groups to achieve specific chemical tasks. The hard phosphoryl group of this compound provides a strong anchor for hard metals, while the benzamide portion allows for fine-tuning of the ligand's properties to control selectivity and efficiency in applications ranging from critical metal recovery to catalysis.

Catalytic Applications of 4 Dimethylphosphoryl Benzamide As a Ligand

Homogeneous Catalysis Utilizing Phosphorylbenzamide Ligands

Phosphorylbenzamide-type ligands have demonstrated significant utility in homogeneous catalysis, where the catalyst and reactants are in the same phase. youtube.com This approach often leads to high selectivity and activity due to the well-defined nature of the catalytic species. youtube.comresearchgate.net The versatility of these ligands is showcased in their application across a range of transition metal-mediated transformations.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Phosphorylbenzamide ligands have proven to be particularly effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. researchgate.netrsc.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example where these ligands have been successfully employed. libretexts.org

The catalytic system often involves a palladium precursor, such as palladium(II) acetate (B1210297), and a phosphorylbenzamide ligand. nih.gov For instance, N-(diphenylphosphoryl)benzamide derivatives have been used as ancillary ligands in palladium-catalyzed Suzuki-Miyaura reactions. researchgate.net These reactions typically proceed with good to excellent yields in the synthesis of biaryl compounds. researchgate.netmdpi.com The general scheme for a Suzuki-Miyaura coupling reaction is depicted below:

Scheme 1: General Representation of a Suzuki-Miyaura Cross-Coupling Reaction

Generated code

Where Ar1 and Ar2 are aryl groups, X is a halide, and B(OR)2 is a boronic acid or ester.

Research has shown that the electronic nature of the phosphorylbenzamide ligand can influence the efficiency of the catalytic process. The interplay between the electron-donating and electron-accepting properties of the ligand can stabilize the palladium catalyst in its various oxidation states throughout the catalytic cycle. mdpi.comnih.gov

A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids utilized a commercially available palladium catalyst with phosphine (B1218219) ligands, highlighting the importance of the ligand in achieving good yields. mdpi.com While not specifically using 4-(dimethylphosphoryl)benzamide, this study underscores the principle of ligand-assisted catalysis in similar systems. Furthermore, N-triflatebenzotriazoles have been shown to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/vinyl boronic acids to produce ortho-substituted aniline (B41778) derivatives, demonstrating the versatility of benzamide-related structures in these reactions. tcichemicals.com

Reactants Catalyst System Product Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine and Phenylboronic acid Pd(PPh3)4, K3PO4, 1,4-Dioxane 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine 60 mdpi.com
Benzylic phosphates and Arylboronic acids Pd(OAc)2, PPh3, K3PO4 or K2CO3, Toluene Diarylmethanes Not specified nih.gov
1-(trifluoromethanesulfonyl)-1H-benzotriazoles and Aryl/vinyl boronic acids Palladium catalyst, AgBF4 ortho-substituted analine derivatives Good tcichemicals.com

Other Catalytic Transformations (e.g., Hydrogenation, Oxidation)

Beyond cross-coupling reactions, phosphorylbenzamide ligands and their analogs have shown potential in other catalytic transformations such as hydrogenation and oxidation. The ability of these ligands to fine-tune the electronic and steric environment of a metal center is crucial for achieving high efficiency and selectivity in these reactions as well. syensqo.comrsc.org

For example, iridium complexes containing N-(diphenylphosphoryl)benzamide derivatives as ancillary ligands have been synthesized and studied for their potential in various applications. researchgate.net While the primary focus of that particular study was on organic light-emitting diodes (OLEDs), the development of such complexes opens the door for their exploration in catalytic processes like hydrogenation, where similar iridium complexes are known to be active.

The hemilabile nature of amido-substituted phosphines, a class to which phosphorylbenzamides belong, is a key feature. mdpi.com This means they can coordinate to a metal center through both the phosphorus and oxygen atoms, but one of these bonds can reversibly dissociate. This dynamic behavior can be advantageous in catalysis, allowing for the creation of open coordination sites on the metal for substrate binding and activation.

While specific examples detailing the use of this compound in hydrogenation or oxidation are not prevalent in the searched literature, the principles of ligand design and their effects on catalysis are transferable. The electronic properties of the phosphoryl group and the benzamide (B126) moiety can be expected to influence the reactivity of the metal center in these transformations.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. edandersonchem.orgyoutube.com For reactions employing phosphorylbenzamide ligands, mechanistic studies focus on the ligand's role in the formation of the active catalyst and its participation throughout the catalytic cycle.

Role of the Phosphorylbenzamide Ligand in Active Site Formation

The phosphorylbenzamide ligand plays a crucial role in the in-situ formation of the active catalytic species. mdpi.com In palladium-catalyzed reactions, the ligand coordinates to the palladium precursor, often a Pd(0) or Pd(II) salt, to form a soluble and reactive complex. nih.gov The electronic properties of the ligand, specifically the electron-donating ability of the phosphoryl group, can influence the electron density at the metal center. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

The structure of the ligand-metal complex is critical. For instance, in some catalytic cycles, the formation of monoligated metal complexes is essential for high reactivity. scispace.com The steric bulk of the phosphorylbenzamide ligand can dictate the number of ligands that coordinate to the metal center, thereby influencing the accessibility of the active site to the reactants.

Mechanistic proposals often involve the initial coordination of the ligand to the metal, followed by activation of the substrates. researchgate.net For example, in a Suzuki-Miyaura coupling, the ligand facilitates the oxidative addition of the organohalide to the Pd(0) center, forming a Pd(II) intermediate. The ligand remains coordinated throughout the subsequent transmetalation and reductive elimination steps, stabilizing the metal center and influencing the reaction's regioselectivity and chemoselectivity.

Ligand Exchange and Catalyst Regeneration

Ligand exchange is a dynamic process that can occur during a catalytic cycle, where one ligand is replaced by another molecule, such as a substrate or solvent. researchgate.net The lability of the phosphorylbenzamide ligand—its ability to dissociate from the metal center—can be a critical factor. mdpi.com In some cases, partial dissociation of a multidentate ligand is necessary to open up a coordination site for the substrate to bind.

The regeneration of the active catalyst at the end of the catalytic cycle is essential for achieving high turnover numbers. The phosphorylbenzamide ligand facilitates this process by stabilizing the metal center in its active oxidation state, preventing catalyst decomposition or aggregation into inactive nanoparticles. psu.edu However, in some systems, the formation of catalytically active nanoparticles from a homogeneous precursor has also been observed. researchgate.net

Influence of Ligand Structure on Catalytic Activity and Selectivity

The structure of the phosphorylbenzamide ligand has a profound impact on the catalytic activity and selectivity of the resulting metal complex. psu.edust-andrews.ac.uk By systematically modifying the substituents on both the phosphoryl and benzamide moieties, it is possible to fine-tune the catalyst's performance for a specific application.

The electronic effects of substituents play a significant role. Electron-donating groups on the ligand can increase the electron density on the metal center, which can enhance the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial in other types of catalytic transformations. nih.gov Studies on other phosphine ligands have shown that catalyst activity can be inversely correlated with the Lewis basicity of the ligand. nih.gov

Steric hindrance is another critical factor. The size of the substituents on the phosphorus atom and the aromatic ring can influence the coordination geometry around the metal center. nih.gov This steric bulk can control the number of ligands that bind to the metal and can also create a chiral environment, which is essential for asymmetric catalysis.

The interplay between electronic and steric effects is complex and often synergistic. For example, a bulky, electron-rich ligand might be ideal for a specific cross-coupling reaction by promoting the formation of a highly active, monoligated catalyst. scispace.com The modular nature of phosphorylbenzamide synthesis allows for the creation of a library of ligands with diverse steric and electronic properties, enabling the systematic optimization of catalytic systems. wiley.com

Ligand Feature Influence on Catalysis Example
Electronic Properties Modulates electron density at the metal center, affecting rates of oxidative addition and reductive elimination. nih.gov Electron-withdrawing groups can increase catalyst activity by making the metal more electrophilic. nih.gov
Steric Bulk Controls coordination number and geometry, can induce selectivity. nih.gov Bulky ligands can promote the formation of highly active monoligated species. scispace.com
Hemilability Allows for reversible coordination, creating open sites for substrate binding. mdpi.com The P,O-bidentate nature of phosphorylbenzamides can facilitate catalytic turnovers. mdpi.com

Stereoelectronic Effects of the Dimethylphosphoryl Group

The dimethylphosphoryl group, -P(O)(CH₃)₂, is a key functional moiety that dictates the electronic and steric properties of this compound when it acts as a ligand. The phosphorus-oxygen double bond introduces a hard donor site, the phosphoryl oxygen, which can coordinate to a metal center. This interaction is often considered hemilabile, meaning the bond can be reversibly formed and broken during a catalytic cycle. This hemilability can be advantageous, as it can open up a coordination site on the metal catalyst when needed for substrate binding or subsequent reaction steps. rsc.orgrsc.org

The electronic nature of the dimethylphosphoryl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This has a significant impact on the electron density of the aromatic ring in this compound. The electron-withdrawing character can influence the oxidative addition and reductive elimination steps in a catalytic cycle, which are often rate-determining. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial for the efficiency of the catalyst. rsc.orgresearchgate.net

The stereoelectronic parameters of phosphine ligands are often quantified to understand their impact on catalysis. researchgate.netrsc.org For phosphoryl-substituted ligands, the electronic effect can be transmitted to the metal center, influencing its reactivity. The presence of the dimethylphosphoryl group can also impart specific steric bulk, which, in conjunction with its electronic effects, can control the selectivity of a catalytic reaction.

While direct data for this compound is not available, studies on related bis-phosphine mono-oxides (BPMO) have shown that the mono-oxidized phosphine ligand is critical for successful transformations in certain palladium-catalyzed reactions. rsc.orgrsc.orgresearchgate.net This underscores the importance of the phosphoryl group in modulating the catalytic activity.

Table 1: Comparison of Stereoelectronic Properties of Phosphine and Phosphine Oxide Ligands (General)

Ligand TypeKey Stereoelectronic FeaturesPotential Catalytic Implications
Trialkyl/Triaryl Phosphines Strong σ-donors, tunable steric bulk.Generally good for oxidative addition.
Phosphine Oxides (e.g., Dimethylphosphoryl group) Electron-withdrawing, hemilabile P=O bond, hard oxygen donor.Can facilitate reductive elimination, provide catalyst stability, and introduce hemilability.

This table provides a generalized comparison based on established principles of ligand chemistry.

Rational Design for Enhanced Catalytic Performance

The rational design of catalysts is a cornerstone of modern chemistry, aiming to create more active, selective, and stable catalytic systems. nih.govdigitellinc.com For ligands like this compound, rational design would focus on leveraging the properties of the dimethylphosphoryl group and the benzamide backbone to achieve superior catalytic performance.

One approach to rational design involves the concept of ligand-metal bifunctional catalysis. digitellinc.com The phosphoryl oxygen of the dimethylphosphoryl group could act as a Lewis base to activate a substrate, while the metal center it is coordinated to participates in another step of the reaction.

Furthermore, the benzamide portion of the molecule offers opportunities for modification. The amide nitrogen and carbonyl oxygen could also participate in metal coordination, potentially leading to a bidentate or even tridentate coordination mode, which can enhance the stability of the catalyst. The substitution pattern on the benzamide ring can be altered to fine-tune the steric and electronic properties of the ligand.

In the context of palladium-catalyzed reactions, the development of pre-catalysts is a key area of rational design. rsc.orgrsc.orgresearchgate.net A well-designed pre-catalyst allows for the reliable and efficient in situ generation of the active catalytic species. For a ligand like this compound, a palladium pre-catalyst could be designed to readily activate and enter the catalytic cycle.

Research on bis-phosphine mono-oxide (BPMO) ligated palladium(II) pre-catalysts has demonstrated the success of this rational approach. rsc.orgresearchgate.net These studies revealed that the in situ mono-oxidation of a bis-phosphine ligand was crucial for catalytic activity, leading to the deliberate synthesis of BPMO-ligated pre-catalysts. This principle can be directly applied to the design of catalysts incorporating this compound, where the phosphoryl group is an intrinsic part of the ligand structure.

Table 2: Potential Design Strategies for Catalysts based on this compound

Design StrategyRationalePotential Application
Introduction of Additional Donor Groups Creation of multidentate ligands for enhanced catalyst stability.Cross-coupling reactions, hydrogenations.
Modification of the Benzamide Backbone Fine-tuning of steric and electronic properties.Asymmetric catalysis, selective C-H activation.
Synthesis of Well-Defined Pre-catalysts Improved catalyst activation and reaction reproducibility.Various palladium-catalyzed transformations.

This table outlines hypothetical design strategies based on established principles of catalyst design.

While the direct catalytic applications of this compound remain an area for future exploration, the analysis of its stereoelectronic properties and the principles of rational catalyst design provide a strong framework for its potential use in catalysis. The unique combination of a hard phosphoryl donor, an electron-withdrawing nature, and a modifiable benzamide scaffold makes it a promising candidate for the development of novel and efficient catalysts.

Q & A

Q. What synthetic methodologies are effective for synthesizing 4-(Dimethylphosphoryl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between phosphorylated intermediates and benzamide precursors. For example:
  • Phosphorylation : React 4-carboxybenzamide with dimethylphosphite under acidic conditions to introduce the phosphoryl group .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by deprotection with trifluoroacetic acid .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^{1}\text{H}/31P^{31}\text{P} NMR .

Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?

  • Methodological Answer :
  • X-ray Crystallography : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve the 3D structure. Lattice energy calculations (e.g., PIXEL method) can quantify intermolecular interactions .
  • DFT Optimization : Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to validate bond lengths and angles .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : 31P^{31}\text{P} NMR (121.4 MHz, DMSO-d6_6) identifies the phosphoryl group (δ ~25 ppm). 1H^{1}\text{H} NMR confirms aromatic protons (δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Detect P=O stretching vibrations (~1250 cm1^{-1}) and amide N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodological Answer :
  • Quantum Chemistry : Perform Hartree-Fock or DFT calculations (e.g., Gaussian 16) to predict dipole moments, polarizability, and electrostatic potential surfaces .
  • QSPR/Neural Networks : Use Quantitative Structure-Property Relationship (QSPR) models trained on datasets (e.g., PubChem) to estimate solubility (LogP) and bioavailability .
  • Example Computational Parameters :
PropertyPredicted ValueMethod
LogP1.8 ± 0.2QSPR
Polar Surface Area98 ŲDFT

Q. How do structural modifications influence the bioactivity of this compound derivatives?

  • Methodological Answer :
  • SAR Studies : Replace the dimethylphosphoryl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) substituents and evaluate IC50_{50} changes. For example:
DerivativeSubstituentIC50_{50} (µM)
4-Fluoro-F1.8
4-Chloro-Cl1.3
  • Docking Simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., PARP-1 or Akt) .

Q. How can researchers address off-target effects in biological assays involving this compound?

  • Methodological Answer :
  • Dose Optimization : Conduct dose-response curves (0.1–100 µM) to identify concentrations that inhibit the target enzyme (e.g., PARP-1) without affecting cell viability .
  • Orthogonal Assays : Validate specificity using siRNA knockdowns or competitive binding assays with 32P^{32}\text{P}-labeled substrates .

Q. What strategies resolve contradictions in reported biological activity data for phosphorylated benzamides?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) and normalize results using Z-score transformations .
  • Crystallographic Validation : Correlate bioactivity with structural features (e.g., hydrogen-bond donors/acceptors) resolved via X-ray studies .

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